2-Fluoro-4-isopropoxy-1-nitrobenzene
Overview
Description
2-Fluoro-4-isopropoxy-1-nitrobenzene is an aromatic organic compound with the molecular formula C9H10FNO3. It is characterized by the presence of a fluorine atom, an isopropoxy group, and a nitro group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-isopropoxy-1-nitrobenzene typically involves the nitration of 2-Fluoro-4-isopropoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Another method involves the reaction of 3,4-Difluoronitrobenzene with isopropyl alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-isopropoxy-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The isopropoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used along with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Nucleophilic Substitution: Products vary depending on the nucleophile used.
Reduction: The major product is 2-Fluoro-4-isopropoxy-1-aminobenzene.
Oxidation: The major product is 2-Fluoro-4-isopropoxy-1-benzaldehyde.
Scientific Research Applications
2-Fluoro-4-isopropoxy-1-nitrobenzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-4-isopropoxy-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom and isopropoxy group contribute to the compound’s stability and reactivity, influencing its interaction with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-isopropoxy-4-nitrobenzene
- 2,4-Difluoronitrobenzene
- 2-Fluoro-4-isopropoxybenzene
Uniqueness
2-Fluoro-4-isopropoxy-1-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The presence of both a fluorine atom and a nitro group on the benzene ring makes it highly reactive in nucleophilic substitution and reduction reactions, distinguishing it from similar compounds .
Properties
IUPAC Name |
2-fluoro-1-nitro-4-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(2)14-7-3-4-9(11(12)13)8(10)5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPLNSXVODYQGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543240 | |
Record name | 2-Fluoro-1-nitro-4-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28987-50-0 | |
Record name | 2-Fluoro-1-nitro-4-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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